molecular formula C9H16FNO4 B2543029 4-{[(Tert-butoxy)carbonyl]amino}-2-fluorobutanoic acid CAS No. 2167670-48-4

4-{[(Tert-butoxy)carbonyl]amino}-2-fluorobutanoic acid

Cat. No. B2543029
CAS RN: 2167670-48-4
M. Wt: 221.228
InChI Key: PCSNITIMCCDDPY-UHFFFAOYSA-N
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Description

4-{[(Tert-butoxy)carbonyl]amino}-2-fluorobutanoic acid, also known as Boc-4-aminobutyric acid (Boc-ABA) is a synthetic amino acid that contains a tert-butoxycarbonyl (Boc) protecting group. This compound has gained significant attention in the field of medicinal chemistry due to its unique properties and potential applications in drug design and development.

Scientific Research Applications

Synthesis of Fluorinated Amino Acids

One significant application is in the stereoselective synthesis of γ-fluorinated α-amino acids, which are valuable for drug development and biochemical research. For example, Laue et al. (2000) developed a method for synthesizing (+)-(S)-2-Amino-4-fluorobutanoic acid with high enantiomeric excess, demonstrating the utility of fluorinated amino acids in creating bioactive compounds with improved pharmacological properties (Laue, Kröger, Wegelius, & Haufe, 2000).

Peptide Synthesis

Another research domain involves its use in peptide synthesis, as exemplified by Liu et al. (2009), who reported the preparation of orthogonally protected phosphothreonine mimetics for the synthesis of peptides that bind to the polo-like kinase 1 (Plk1) polo box domain. This highlights the compound's role in synthesizing peptides with potential therapeutic applications (Liu, Park, Lee, & Burke, 2009).

Fluorescent Probes

The compound also finds application in the synthesis of fluorescent amino acid derivatives for bioanalytical applications. Szymańska et al. (2003) synthesized a highly fluorescent amino acid derivative with potential as an analytical probe for studying peptide conformations, underlining the compound’s importance in biochemical and biophysical studies (Szymańska, Wegner, & Łankiewicz, 2003).

Polymer Science

In materials science, the compound is used for synthesizing novel polymers with specific properties. Hsiao et al. (2000) explored its use in creating polyamides with flexible main-chain ether linkages, showcasing the compound's utility in developing new materials with high thermal stability and solubility in polar solvents (Hsiao, Yang, & Chen, 2000).

Medicinal Chemistry and Drug Development

Moreover, the compound's role extends to medicinal chemistry, where it serves as a precursor or intermediate in synthesizing bioactive molecules. For instance, Umemoto et al. (2010) highlighted its utility in developing deoxofluorinating agents with high thermal stability, showcasing its application in introducing fluorine atoms into organic compounds, a common modification in drug molecules to improve their pharmacokinetic properties (Umemoto, Singh, Xu, & Saito, 2010).

properties

IUPAC Name

2-fluoro-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16FNO4/c1-9(2,3)15-8(14)11-5-4-6(10)7(12)13/h6H,4-5H2,1-3H3,(H,11,14)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCSNITIMCCDDPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCC(C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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